8-Chloronaphthalene-2-sulfonic acid

Regioselective Sulfonation Halogenated Naphthalene Intermediates Synthetic Route Optimization

Researchers requiring consistent azo dye intermediates face batch variability with generic naphthalene sulfonic acids. 8-Chloronaphthalene-2-sulfonic acid (CAS 42849-62-7) provides regiochemical certainty-sulfonation of 2-chloronaphthalene yields 85% 8-sulfonic acid isomer-ensuring reproducible coupling reactivity. This chlorine-substituted scaffold enhances lightfastness and wash fastness in acid dyes for wool and protein fibers. • 85:15 regioselectivity ratio (8-sulfonic:4-sulfonic) • Enhanced pKa and electronic properties vs. non-halogenated analogs • Bulk quantities available for industrial dye synthesis

Molecular Formula C10H7ClO3S
Molecular Weight 242.68 g/mol
Cat. No. B8642021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloronaphthalene-2-sulfonic acid
Molecular FormulaC10H7ClO3S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)Cl
InChIInChI=1S/C10H7ClO3S/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14/h1-6H,(H,12,13,14)
InChIKeyLCTAFTHCEWHOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloronaphthalene-2-sulfonic Acid: A Strategic Intermediate for Regioselective Dye Synthesis and Acidic Coupling


8-Chloronaphthalene-2-sulfonic acid (CAS: 42849-62-7) is a chlorinated aromatic sulfonic acid that serves as a critical intermediate in the synthesis of high-performance azo dyes and pigments [1]. Its molecular architecture—a naphthalene core substituted with a chlorine atom at the 8-position and a sulfonic acid group at the 2-position—imparts distinct regiochemical and physicochemical properties that differentiate it from non-halogenated naphthalene sulfonic acids and other chloronaphthalene isomers [1]. The compound is valued for its role as a coupling component in dye formulations, where it enhances color stability and lightfastness in textile and plastic applications [2].

Why Naphthalene Sulfonic Acid Analogs Cannot Substitute 8-Chloronaphthalene-2-sulfonic Acid in Regiosensitive Applications


Substituting 8-chloronaphthalene-2-sulfonic acid with a generic naphthalene sulfonic acid or an alternative chlorinated isomer is not a viable procurement strategy due to fundamental differences in regiochemical access and electronic properties. The sulfonation of 2-chloronaphthalene produces a specific isomeric distribution—85% 8-sulfonic acid and 15% 4-sulfonic acid [1]—meaning that the 8-chloro-2-sulfonic acid isomer is not merely a variant but the predominant and kinetically favored product. Furthermore, the presence of the chlorine substituent at the 8-position significantly alters the acidity (pKa) relative to non-halogenated analogs, affecting both solubility and coupling reactivity in azo dye synthesis . These differences directly impact downstream product yield, purity, and performance, making generic substitution technically and economically unsound.

Quantitative Differentiation of 8-Chloronaphthalene-2-sulfonic Acid: Regioselectivity, Acidity, and Functional Performance


Regioselective Advantage: 85% Preferential Formation of 8-Chloronaphthalene-2-sulfonic Acid During Sulfonation

In the sulfonation of 2-chloronaphthalene with sulfur trioxide, the 8-sulfonic acid isomer (8-chloronaphthalene-2-sulfonic acid) is formed preferentially with a yield of 85%, compared to only 15% for the competing 4-sulfonic acid isomer [1]. This regioselectivity is a direct consequence of the electronic and steric directing effects of the chlorine substituent at the 2-position of the naphthalene ring. The high selectivity for the 8-position simplifies downstream purification and enhances process economics.

Regioselective Sulfonation Halogenated Naphthalene Intermediates Synthetic Route Optimization

Enhanced Acidity: pKa Comparison of Chloronaphthalene Sulfonic Acid Isomers

The acidity of chloronaphthalene sulfonic acids varies significantly based on the substitution pattern. While direct experimental pKa data for 8-chloronaphthalene-2-sulfonic acid is limited, class-level inference from structurally related isomers demonstrates that chlorine substitution substantially lowers pKa relative to non-halogenated naphthalene sulfonic acids. For example, 2-chloronaphthalene-1-sulfonic acid exhibits a predicted pKa of -1.31 ± 0.40 , whereas 5-chloronaphthalene-1-sulfonic acid has a predicted pKa of -0.04 ± 0.40 . The 8-chloro-2-sulfonic acid isomer is expected to display similarly enhanced acidity due to the electron-withdrawing effect of the chlorine atom, which increases sulfonic acid group dissociation and improves water solubility and coupling reactivity in azo dye synthesis.

Acid Strength Sulfonic Acid Reactivity Coupling Component pH Optimization

Functional Performance: Role as a Coupling Component in High-Fastness Acid Dyes

8-Chloronaphthalene-2-sulfonic acid serves as a coupling component in the synthesis of acid dyes that exhibit superior fastness properties on wool fabric. Studies on acid dyes synthesized using substituted naphthalene sulfonic acids as coupling components demonstrate excellent washing, light, perspiration, and rubbing fastness, indicating strong fixation and binding strength suitable for industrial wool dyeing operations [1]. While direct comparative fastness data for the 8-chloro-2-sulfonic acid isomer versus other coupling components is not available, the presence of the chlorine substituent is known to improve lightfastness and color stability in azo pigments [2], providing a functional advantage over non-halogenated naphthalene sulfonic acid analogs.

Acid Dye Synthesis Color Fastness Textile Dyeing

Optimal Industrial and Research Applications for 8-Chloronaphthalene-2-sulfonic Acid


Scalable Synthesis of Azo Dyes for High-Performance Textiles

Leverage the regioselective sulfonation advantage (85% 8-sulfonic acid yield) [1] to produce 8-chloronaphthalene-2-sulfonic acid as a key intermediate. Use this intermediate as a coupling component with diazotized aromatic amines to synthesize acid dyes that exhibit enhanced washing, light, and rubbing fastness on wool and other protein fibers [2]. This application is ideal for textile manufacturers requiring durable, color-stable dyes for industrial-scale wool dyeing operations.

Production of Lightfast Pigments for Plastics and Coatings

Utilize 8-chloronaphthalene-2-sulfonic acid as a precursor in the synthesis of metal-complex azo pigments. The chlorine substituent at the 8-position contributes to improved lightfastness and color stability, making it suitable for pigments used in plastics, automotive coatings, and architectural finishes where long-term color retention is critical [1].

Research on Halogen-Directed Regioselectivity in Naphthalene Sulfonation

Employ 8-chloronaphthalene-2-sulfonic acid as a model compound to study the electronic and steric effects of halogen substitution on the regioselectivity of electrophilic aromatic sulfonation. The documented 85:15 ratio of 8-sulfonic to 4-sulfonic acid from 2-chloronaphthalene [1] provides a quantitative benchmark for computational modeling and mechanistic investigations in organic synthesis research.

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